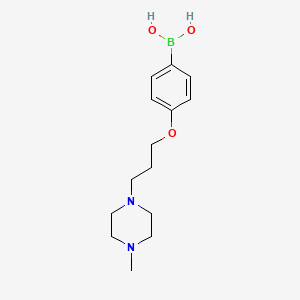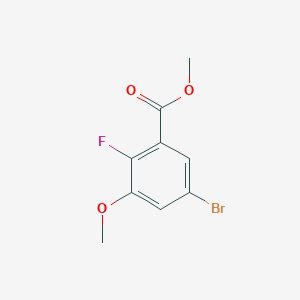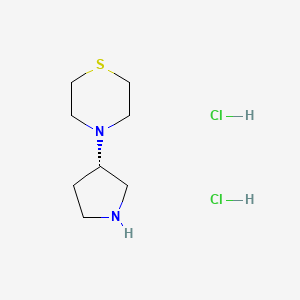
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid
概要
説明
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a phenyl ring substituted with a propoxy group linked to a methylpiperazine moiety, and a boronic acid functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in medicinal chemistry and materials science.
作用機序
Target of Action
Similar compounds have been found to interact with cholinesterase enzymes (ache and bche) .
Mode of Action
It’s suggested that similar compounds establish important interactions with the main residues of the target enzymes .
Biochemical Pathways
Similar compounds have been found to exhibit good antibacterial activity among piperazine chrome-2-one compounds with the protein (pdb id 1xdq) .
Result of Action
Similar compounds have been found to exhibit good antibacterial activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid typically involves multiple steps:
Formation of the Intermediate: The synthesis begins with the preparation of 4-[3-(4-Methylpiperazin-1-yl)propoxy]benzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The boronic acid group can engage in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic esters or borates.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly in the development of anticancer drugs.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme interactions and cellular pathways.
Materials Science: It is employed in the synthesis of advanced materials, including fluorescent dyes and sensors.
類似化合物との比較
Similar Compounds
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Similar structure but lacks the propoxy linker.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)phenylboronic acid: Contains a benzyl group instead of a methyl group on the piperazine ring.
Uniqueness
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile tool in various research applications.
特性
IUPAC Name |
[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-16-8-10-17(11-9-16)7-2-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCJFUYHXMZFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1434085.png)

![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1434087.png)


